Wilms tumor protein (332-347)
Description
Overview of Wilms Tumor Protein (WT1) Isoforms and Their Fundamental Biological Roles
The WT1 gene, located on chromosome 11, gives rise to a protein essential for the development of the urogenital system, including the kidneys and gonads, as well as the spleen and mesothelium. medlineplus.govresearchgate.netmedlineplus.gov The WT1 protein functions primarily as a transcription factor, regulating the expression of other genes by binding to specific DNA sequences. nih.govmedlineplus.gov This regulatory function is crucial for processes such as cell growth, differentiation (the maturation of cells to perform specific functions), and apoptosis (programmed cell death). medlineplus.govmedlineplus.gov
A key feature of the WT1 gene is its ability to produce multiple protein isoforms through alternative splicing, resulting in at least 36 potential protein variants in mammals. biologists.comkarger.com These isoforms have distinct, and sometimes opposing, biological functions. nih.govoup.com The major variations arise from two alternative splice sites:
Exon 5: This splice can include or exclude a 17-amino acid sequence in the N-terminal transactivation domain. researchgate.netresearchgate.net
Exon 9: This splice can insert three amino acids—lysine, threonine, and serine (KTS)—between the third and fourth zinc fingers of the C-terminal DNA-binding domain. researchgate.netresearchgate.net
This leads to four main isoforms: WT1(-/-), WT1(+/-), WT1(-/+), and WT1(+/+), with the presence or absence of the 17-amino acid insert and the KTS insert, respectively.
The functional differences between these isoforms are significant. Isoforms lacking the KTS insert (-KTS) primarily function as transcriptional regulators, binding to DNA to control the expression of target genes. karger.comuniprot.org In contrast, isoforms containing the KTS insert (+KTS) have a disrupted DNA-binding capability and are thought to be involved in post-transcriptional RNA processing, such as mRNA splicing. nih.govuniprot.orgresearchgate.net The balance between these isoforms is critical for normal cellular function and development. researchgate.net Mutations that alter the ratio of these isoforms can lead to developmental abnormalities like Frasier syndrome. medlineplus.gov
The biological roles of WT1 are diverse. During embryonic development, it is essential for the mesenchymal-to-epithelial transition in the kidneys. nih.govbiologists.com In adults, WT1 expression is largely limited to specific cell types, including the podocytes of the kidney glomeruli. medlineplus.govmedlineplus.gov The protein's function is also context-dependent in cancer; while its inactivation can lead to Wilms' tumor, it is overexpressed in a variety of other malignancies, such as leukemia and various solid tumors, where it can act as a survival factor. nih.govoup.comresearchgate.net
Table 1: Major WT1 Isoforms and Their Primary Functions
| Isoform Feature | Primary Molecular Function | Key Biological Role |
|---|---|---|
| -KTS (Lacking the KTS insert) | Transcriptional regulation (binds to DNA) | Controls expression of genes involved in cellular differentiation and growth. karger.comuniprot.org |
| +KTS (Containing the KTS insert) | Post-transcriptional RNA processing (binds to mRNA) | Involved in mRNA metabolism and splicing. nih.govuniprot.org |
| Exon 5 Insert (+17AA) | Modulates transactivation activity | Influences the regulatory effect on target genes. researchgate.net |
Identification and Contextual Importance of the WT1 (332-347) Peptide
The peptide segment corresponding to amino acids 332-347 of the Wilms tumor protein is a 16-amino acid sequence (16-mer) with the primary structure KRYFKLSHLQMHSRKH. researchgate.netaacrjournals.orgiiarjournals.org This specific fragment, often referred to as WT1332, has been identified as a highly immunogenic "helper peptide." researchgate.netiiarjournals.org Its importance stems from its ability to be recognized by the immune system, specifically by CD4+ T-helper cells, which are crucial for orchestrating an effective anti-tumor immune response. researchgate.netnih.gov
The identification of WT1 (332-347) arose from research aimed at developing cancer immunotherapies targeting the WT1 protein, which is overexpressed in many cancers, making it an attractive tumor-associated antigen. researchgate.netresearchgate.net Researchers sought to find peptide epitopes from the WT1 protein that could stimulate a robust immune reaction against cancer cells.
The key characteristics and importance of the WT1 (332-347) peptide are:
Promiscuous Binding to HLA Class II Molecules: A significant finding is that this peptide can bind to multiple types of Human Leukocyte Antigen (HLA) class II molecules. oup.comresearchgate.net It has been shown to bind to HLA-DRB10405, DRB11501, DRB11502, and DPB10901, among others. oup.comiiarjournals.org This promiscuity is highly advantageous for vaccine development, as it means the peptide can be effective in a larger portion of the human population with diverse HLA types.
Induction of T-Helper 1 (Th1) Response: The WT1 (332-347) peptide has been shown to preferentially induce a Th1-type immune response. iiarjournals.orgnih.gov Th1 cells are critical for anti-tumor immunity as they secrete cytokines like interferon-gamma (IFN-γ), which enhance the tumor-killing capabilities of other immune cells, particularly CD8+ cytotoxic T lymphocytes (CTLs). iiarjournals.orgnih.gov
Natural Processing: Studies have demonstrated that the WT1 (332-347) peptide is naturally processed and presented by antigen-presenting cells, such as dendritic cells, after they take up WT1-expressing tumor cells. nih.govnih.gov This confirms that it is a relevant epitope for the immune system to recognize on its own.
Enhancement of Cytotoxic T Lymphocyte (CTL) Activity: The activation of WT1-specific CD4+ T-helper cells by the 332-347 peptide leads to enhanced induction and activation of WT1-specific CD8+ CTLs. researchgate.netnih.gov These CTLs are the primary effectors that recognize and kill tumor cells expressing WT1. The presence of a strong helper response is considered crucial for a potent and sustained CTL response. nih.gov
Due to these properties, the WT1 (332-347) peptide has been a focal point in the development of therapeutic cancer vaccines, often used in combination with CTL epitopes (HLA class I-restricted peptides) to generate a comprehensive anti-tumor immune attack. nih.govnih.gov
Table 2: Research Findings on WT1 (332-347) Peptide
| Finding | Description | Source |
|---|---|---|
| Sequence Identification | Identified as a 16-mer peptide (KRYFKLSHLQMHSRKH) derived from the WT1 protein. | researchgate.netnih.gov |
| Immunogenicity | Acts as a helper peptide that elicits WT1-specific CD4+ T-cell responses. | researchgate.netnih.gov |
| HLA Binding | Binds promiscuously to multiple HLA class II molecules, including HLA-DRB10405, DRB11501, DRB11502, and DPB10901. | oup.comiiarjournals.org |
| Immune Response Type | Preferentially induces a T-helper 1 (Th1) type immune response, which is optimal for anti-tumor activity. | iiarjournals.orgnih.gov |
| Clinical Relevance | Investigated in early-phase clinical trials for cancer vaccines, often in combination with HLA class I-restricted WT1 peptides. | nih.govnih.gov |
Historical Perspective on Research into WT1 Peptide Fragments and Their Early Characterization
Research into WT1 peptide fragments is rooted in the initial discovery and characterization of the WT1 gene itself.
1990s: Discovery and Initial Characterization: The WT1 gene was first identified in 1990 as a tumor suppressor gene responsible for Wilms' tumor, a pediatric kidney cancer. biologists.comkarger.com Early research focused on its role in developmental syndromes and its function as a transcription factor with zinc finger domains. nih.govresearchgate.net The existence of different isoforms due to alternative splicing was also established during this period, hinting at the protein's functional complexity. researchgate.netresearchgate.net
Late 1990s - Early 2000s: A Shift in Perspective: By the late 1990s and early 2000s, a paradigm shift occurred. Researchers discovered that WT1 was highly expressed in various adult cancers, including hematological malignancies like leukemia and a range of solid tumors. oup.comresearchgate.net In these contexts, WT1 appeared to function not as a tumor suppressor, but as an oncogene, promoting cell survival. nih.govoup.com This overexpression in cancers, coupled with its limited expression in normal adult tissues, made WT1 an ideal candidate for targeted cancer immunotherapy.
Early 2000s: Identification of Immunogenic Peptides: The focus then turned to identifying specific peptide fragments (epitopes) of the WT1 protein that could be recognized by the immune system. Early efforts successfully identified HLA class I-restricted peptides that could induce WT1-specific cytotoxic T lymphocytes (CTLs). oup.comresearchgate.net For example, a modified 9-mer peptide (amino acids 235-243) was developed for HLA-A*2402-positive patients and used in early clinical trials. oup.comnih.gov
Mid-2000s: Characterization of the WT1 (332-347) Helper Peptide: Recognizing the need to also engage CD4+ T-helper cells for a more robust and lasting immune response, researchers began searching for HLA class II-restricted epitopes. This led to the identification and characterization of the WT1 (332-347) peptide around 2007. researchgate.netnih.gov Studies demonstrated its ability to be naturally processed and to induce Th1-type helper responses that could augment the activity of WT1-specific CTLs. nih.gov The first phase I clinical trials combining HLA class I and class II peptides, including WT1 (332-347), were initiated to test the safety and immunogenicity of this combined approach in cancer patients. nih.govnih.gov This marked a significant step forward in the development of WT1-based cancer vaccines.
Properties
sequence |
KRYFKLSHLQMHSRKH |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Wilms tumor protein (332-347) |
Origin of Product |
United States |
Structural and Conformational Analysis of Wilms Tumor Protein 332 347
Peptide Synthesis and Purification Methodologies for WT1 (332-347) in Research Settings
In research environments, the WT1 (332-347) peptide is typically produced through chemical synthesis rather than recombinant protein expression, which is more suitable for larger proteins. The standard method employed is solid-phase peptide synthesis (SPPS) using fluorenylmethoxycarbonyl (Fmoc) chemistry. This technique allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.
The synthesis process involves a series of repeated cycles, one for each amino acid in the sequence. Each cycle consists of two main steps:
Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed, typically using a weak base like piperidine.
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly deprotected N-terminus of the peptide chain.
Once the entire 16-amino-acid sequence (KRYFKLSHLQMHSRKH) is assembled, the peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed using a strong acid cocktail, such as trifluoroacetic acid (TFA).
Following synthesis, the crude peptide product contains the desired full-length peptide along with various truncated or incomplete sequences and other impurities. Therefore, a high degree of purification is necessary. The primary method for purifying the WT1 (332-347) peptide is High-Performance Liquid Chromatography (HPLC) , specifically reverse-phase HPLC (RP-HPLC). In this technique, the crude peptide mixture is passed through a column containing a nonpolar stationary phase. A gradient of increasing organic solvent concentration (e.g., acetonitrile) is used to elute the peptides. The highly polar WT1 (332-347) peptide will elute at a specific solvent concentration, separating it from other less polar or more polar impurities. The purity of the collected fractions is then assessed by analytical HPLC and the identity is confirmed by mass spectrometry. For research applications, a purity of >95% is typically required. spandidos-publications.com
Table 1: Summary of Synthesis and Purification Methods for WT1 (332-347)
| Parameter | Methodology | Description |
|---|---|---|
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | Utilizes Fmoc chemistry for sequential amino acid addition on a solid resin support. |
| Purification Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the target peptide based on hydrophobicity, achieving high purity. |
| Identity Confirmation | Mass Spectrometry | Verifies the correct molecular weight of the synthesized peptide. |
| Purity Assessment | Analytical HPLC | Quantifies the percentage of the desired peptide in the final product. |
Spectroscopic and Biophysical Characterization of WT1 (332-347) Conformation
Understanding the three-dimensional structure and dynamic behavior of the WT1 (332-347) peptide in solution is crucial for interpreting its biological activity. Various spectroscopic and biophysical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides in solution. chemrxiv.orgtricliniclabs.com For a 16-amino-acid peptide like WT1 (332-347), a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be conducted.
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled with ¹⁵N, this experiment provides a unique signal for each amino acid residue (except proline), which is highly sensitive to the local chemical environment and conformational changes. tricliniclabs.com
By assigning all the resonances and analyzing the NOE cross-peaks, a set of distance restraints can be generated and used in computational algorithms to calculate an ensemble of structures representing the peptide's conformation in solution.
Circular Dichroism (CD) Spectroscopy is another valuable technique used to investigate the secondary structure of peptides. nih.govspringernature.com By measuring the differential absorption of left and right circularly polarized light in the far-UV region (typically 190-250 nm), CD spectroscopy can provide an estimate of the percentage of α-helix, β-sheet, and random coil content. For a short and likely flexible peptide such as WT1 (332-347), the CD spectrum would likely indicate a predominantly random coil conformation in aqueous solution, which is common for peptides of this size that are not part of a larger folded protein. core.ac.uk
The WT1 (332-347) peptide is not a static entity but exists as a dynamic ensemble of conformations. NMR relaxation experiments can be used to probe the internal motions of the peptide on various timescales. Additionally, the stability of any folded structures can be assessed by monitoring changes in the CD or NMR spectra as a function of temperature or chemical denaturants. The conformational flexibility is a key feature, as the peptide needs to adopt a specific conformation to bind to HLA class II molecules for its immunological function. core.ac.uk This transition from a random coil in solution to a more structured conformation upon binding is a common characteristic of many biologically active peptides. core.ac.uk
Computational Modeling and Prediction of WT1 (332-347) Structure and Dynamics
Computational methods are integral to complementing experimental data and providing deeper insights into the structural landscape of peptides.
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the conformational dynamics of biomolecules over time. plos.orgnih.govbonvinlab.org Starting from an initial predicted or experimentally derived structure, an MD simulation calculates the forces between atoms and uses them to simulate the motions of the peptide in a virtual solvent box. These simulations can reveal:
The range of conformations the peptide can adopt.
The stability of secondary structural elements.
The flexibility of different regions of the peptide.
The timescale of conformational changes.
For the WT1 (332-347) peptide, MD simulations could be used to explore its conformational landscape and predict how its structure might change upon interaction with its binding partners.
Structure prediction algorithms , such as AlphaFold2, have shown remarkable success in predicting protein structures. biorxiv.org While primarily designed for larger proteins, these methods can also be applied to predict the likely conformations of shorter peptides. The predictions from such tools can serve as excellent starting points for MD simulations, providing a more realistic initial model than a simple extended chain.
Table 2: Techniques for Structural and Conformational Analysis of WT1 (332-347)
| Technique | Type | Information Obtained |
|---|---|---|
| NMR Spectroscopy | Experimental | High-resolution 3D structure, residue-specific dynamics, and intermolecular interactions. |
| Circular Dichroism (CD) | Experimental | Estimation of secondary structure content (α-helix, β-sheet, random coil). |
| Molecular Dynamics (MD) | Computational | Conformational flexibility, dynamic behavior, and stability over time. |
| Structure Prediction | Computational | Ab initio prediction of the most likely three-dimensional structure. |
Molecular Interactions and Binding Partners of Wilms Tumor Protein 332 347
Identification of Protein-Protein Interaction Partners of WT1 (332-347)
The identification of protein binding partners is crucial for understanding the broader regulatory networks of WT1. Methodologies such as mass spectrometry, yeast two-hybrid screens, and co-immunoprecipitation have been instrumental in mapping the WT1 interactome, typically by using the full-length protein or its major domains as bait. nih.govnih.govtue.nl
Mass spectrometry (MS) is a powerful technique for identifying the components of protein complexes. nih.gov In the context of WT1, affinity purification coupled with mass spectrometry (AP-MS) allows for the isolation and identification of proteins that associate with WT1 in a cellular environment. For example, shotgun proteomics has been used to identify interacting proteins of Wilms' tumor 1-associating protein (WTAP), a known WT1 partner, thereby expanding the potential network of WT1-related proteins. nih.gov This approach provides a comprehensive, unbiased map of protein-protein interactions, revealing connections to cellular processes like splicing and cell cycle regulation. nih.govnih.gov
Yeast two-hybrid (Y2H) screens are a molecular genetic tool used to discover protein-protein interactions. nih.gov A Y2H screen successfully identified the serine protease HtrA2 as a WT1 interaction partner, which was found to bind to the suppression domain of WT1 and subsequently cleave the protein. nih.gov
Co-immunoprecipitation (Co-IP) is a technique used to confirm these interactions within a physiological context. thermofisher.cn Co-IP experiments have demonstrated that WT1 physically interacts with several key cellular proteins. For instance, studies have confirmed the interaction between WT1 and tumor suppressor proteins like p53 and its homolog p73. wikipedia.orgtue.nl The interaction with p73 involves the zinc finger region of WT1 and modulates the transcriptional activity of both proteins. tue.nl Similarly, WTAP was first identified as a WT1-interacting protein through in vitro and in vivo assays, and their co-localization in nuclear speckles was confirmed, suggesting a role in post-transcriptional regulation. nih.gov
| Interacting Protein | Method of Identification | Interacting Region on WT1 | Functional Consequence |
|---|---|---|---|
| p73 | Co-Immunoprecipitation | Zinc Finger Region | Mutual inhibition of transcriptional activation. tue.nl |
| p53 | Co-Immunoprecipitation | Not Specified | Modulation of transcriptional regulation. wikipedia.orgtue.nl |
| HtrA2 | Yeast Two-Hybrid | Suppression Domain (aa 71-101) | Cleavage of WT1. nih.gov |
| WTAP (Wilms' tumor 1-associating protein) | In vitro/in vivo assays | Not Specified | Co-localization in nuclear speckles; role in splicing. nih.gov |
Nucleic Acid Binding Properties of WT1 (332-347)
The ability of WT1 to bind both DNA and RNA is central to its function as a regulator of gene expression. This dual binding capacity is mediated by its four C-terminal zinc finger domains. wikipedia.orgnih.gov The specific peptide WT1 (332-347) resides within the first of these zinc fingers, a region critical for determining binding specificity. origene.comnih.gov
The WT1 protein, particularly isoforms lacking the KTS (Lys-Thr-Ser) insertion, binds to specific GC-rich DNA sequences to act as a transcription factor. uniprot.orguniprot.org The consensus binding motif is often recognized as 5'-GCG(T/G)GGGCG-3'. uniprot.org However, studies using whole-genome PCR approaches have identified a higher affinity 10-base pair motif, 5'-GCGTGGGAGT-3', termed WTE. nih.gov The full WT1 protein exhibits a 20- to 30-fold higher affinity for the WTE sequence compared to the classic EGR-1 binding motif. nih.gov The first zinc finger, which contains the 332-347 sequence, is crucial for this high-affinity binding; its alteration reduces binding affinity approximately 10-fold without completely abolishing sequence recognition. nih.gov
| DNA Binding Motif | Sequence | Relative Affinity for WT1 | Reference |
|---|---|---|---|
| EGR-1 Consensus | 5'-GCG(G/T)GGGCG-3' | Standard | uniprot.orgnih.gov |
| WTE Motif | 5'-GCGTGGGAGT-3' | High (20-30x > EGR-1) | nih.gov |
| High-Affinity Selected Site | 5'-GCGTGGGCG(T/G)(G/A/T)(T/G)-3' | Highest (4x > non-selected) | uniprot.org |
In addition to its role in transcription, WT1 is involved in post-transcriptional regulation through its ability to bind RNA. nih.govnih.gov The isoforms of WT1 that contain the +KTS splice variant are particularly important for RNA processing, showing a higher affinity for RNA than for DNA. mdpi.com These isoforms are often found localized in nuclear speckles, which are sites of mRNA splicing. nih.gov WT1 has been shown to bind specific exonic RNA sequences, such as those in the Insulin-like growth factor 2 (IGF-2) transcript, with the zinc finger domains being required for this interaction. nih.gov The first zinc finger plays a more significant role in RNA binding than the other fingers. nih.gov This suggests that WT1 can regulate gene expression at both the transcriptional and post-transcriptional levels. nih.gov
Ligand Binding Studies and Affinities for WT1 (332-347)
While the full WT1 protein binds to various protein and nucleic acid partners, the specific 16-amino acid peptide WT1 (332-347) is best characterized as a ligand that binds to Major Histocompatibility Complex (MHC) class II molecules. researchgate.netnih.gov This peptide, with the sequence KRYFKLSHLQMHSRKH, is recognized as a "helper peptide" capable of eliciting a CD4+ T-cell response, which is crucial for cancer immunotherapy. researchgate.netspandidos-publications.com
Studies have demonstrated that this peptide has promiscuous binding characteristics, meaning it can be presented by multiple different HLA class II alleles. This broad binding capacity makes it a valuable target for vaccines aimed at a genetically diverse patient population. researchgate.netnih.gov Dendritic cells can process and present the WT1 (332-347) peptide on their surface in association with these HLA molecules, leading to the activation of WT1-specific T-helper cells. nih.gov
| Ligand (Receptor) | Binding Partner (Peptide) | Binding Context | Significance |
|---|---|---|---|
| HLA-DRB104:05 | WT1 (332-347) | Antigen presentation | Induction of CD4+ T-cell response. nih.govnih.gov |
| HLA-DRB115:01 | WT1 (332-347) | Antigen presentation | Promiscuous binding for immunotherapy. nih.gov |
| HLA-DRB115:02 | WT1 (332-347) | Antigen presentation | Promiscuous binding for immunotherapy. researchgate.netnih.gov |
| HLA-DPB109:01 | WT1 (332-347) | Antigen presentation | Promiscuous binding for immunotherapy. researchgate.netnih.gov |
| HLA-DPB1*05:01 | WT1 (332-347) | Antigen presentation | Promiscuous binding for immunotherapy. nih.gov |
Cellular and Subcellular Localization of Wilms Tumor Protein 332 347 and Its Implications
Intracellular Distribution and Trafficking of WT1 (332-347)
The journey of the WT1 (332-347) peptide is intrinsically linked to the life cycle of its parent protein. The full-length WT1 protein is predominantly found in the nucleus, where it functions as a transcription factor. wikipedia.org However, it is not static; WT1 can shuttle between the nucleus and the cytoplasm, indicating roles in both transcriptional and post-transcriptional regulation. researchgate.net Different isoforms of WT1 exhibit distinct patterns of sub-nuclear distribution; for instance, the WT1(-KTS) isoform is diffusely localized in the nucleus, while the WT1(+KTS) isoform often concentrates in nuclear speckles. nih.gov
The distribution of the WT1 (332-347) peptide itself is a result of a specific cellular trafficking pathway associated with antigen presentation. This process involves the following steps:
Protein Degradation: The full-length WT1 protein, located in the cytoplasm or nucleus, is targeted for degradation.
Peptide Generation: Proteolytic processing of the WT1 protein generates various fragments, including the immunogenic 16-mer peptide WT1 (332-347).
MHC Class II Loading: This peptide is then trafficked to cellular compartments where Human Leukocyte Antigen (HLA) class II molecules are loaded. Dendritic cells and other antigen-presenting cells can take up apoptotic tumor cells expressing WT1 and process the protein through this pathway. researchgate.net
Surface Presentation: The resulting peptide-HLA class II complex is transported to the cell surface. researchgate.net
This cell surface localization is the terminal and most functionally significant destination for the WT1 (332-347) peptide, transforming it from an internal protein fragment into an external signal for the immune system.
| Molecule | Cellular Compartment | Primary Role in this Location |
|---|---|---|
| Full-Length WT1 Protein | Nucleus (Nucleoplasm, Nuclear Speckles) | Transcription factor, gene regulation. uniprot.orgtue.nl |
| Full-Length WT1 Protein | Cytoplasm | Potential role in mRNA metabolism/splicing; precursor for antigen processing. wikipedia.org |
| WT1 (332-347) Peptide | Antigen Presenting Compartments (e.g., Endosomes) | Loading onto HLA Class II molecules. |
| WT1 (332-347) Peptide Complex | Cell Surface | Presentation to T-helper cells to initiate an immune response. researchgate.net |
Functional Consequences of WT1 (332-347) Localization within Cellular Compartments
The localization of the WT1 protein and its 332-347 peptide fragment has profound and distinct functional consequences. Inside the cell, the full-length WT1 protein acts as a master regulator of gene expression, contributing to processes like cell growth, differentiation, and apoptosis. tue.nl Its presence in either the nucleus or cytoplasm determines its regulatory activity, whether at the level of DNA transcription or RNA processing.
The functional significance of the WT1 (332-347) peptide, however, is realized almost exclusively upon its presentation on the cell surface. In this location, bound to an HLA class II molecule, it serves as an antigenic epitope. The primary consequence of this localization is the activation of the adaptive immune system. Specifically, the WT1 (332-347) peptide is recognized by CD4+ helper T-cells. researchgate.net This recognition is a critical step in orchestrating a robust anti-tumor immune response, as helper T-cells can promote the activation and proliferation of cytotoxic T-lymphocytes (CTLs) and B-cells, leading to the destruction of tumor cells that overexpress the WT1 protein. oup.comresearchgate.net Therefore, the trafficking of this peptide to the cell exterior is a key mechanism by which the immune system can detect and respond to malignant cells.
Post-Translational Modifications of WT1 (332-347) and their Impact on Localization and Activity
Post-translational modifications (PTMs) are crucial for regulating the function, stability, and localization of the full-length WT1 protein. nih.gov While there is no direct evidence of PTMs occurring within the 332-347 amino acid sequence itself, modifications to the parent protein can indirectly impact the generation and presentation of this peptide.
Two of the most well-studied PTMs of WT1 are phosphorylation and SUMOylation:
Phosphorylation: The WT1 protein can be phosphorylated by protein kinase A (PKA) and protein kinase C (PKC) at specific serine residues, such as Ser-365 and Ser-393, which are located in the zinc finger domain outside of the 332-347 region. nih.govresearchgate.net This phosphorylation can inhibit the DNA-binding activity of WT1. researchgate.netnih.gov Crucially, PKA-mediated phosphorylation can also lead to the retention of WT1 in the cytoplasm. nih.gov This shift in localization could potentially increase the pool of WT1 protein available to the cytoplasmic degradation machinery, thereby enhancing the generation of peptides like WT1 (332-347) for antigen presentation.
| Modification | Site(s) on WT1 | Primary Effect on WT1 | Potential Impact on WT1 (332-347) |
|---|---|---|---|
| Phosphorylation | Ser-365, Ser-393 | Inhibits DNA binding; promotes cytoplasmic retention. researchgate.netnih.gov | May increase protein turnover and peptide generation for antigen presentation. |
| SUMOylation | Lys-73, Lys-177 | Involved in subnuclear localization and protein interactions. nih.govnih.gov | May alter protein stability, affecting the available pool for peptide processing. |
Functional Roles and Molecular Mechanisms of Wilms Tumor Protein 332 347 in Cellular Processes
Regulation of Gene Expression by WT1
As a potent transcriptional regulator, WT1 can either activate or repress a multitude of target genes, leading to diverse biological outcomes such as cell growth, differentiation, and apoptosis. nih.govresearchgate.net
Transcriptional Modulation and Target Genes
The WT1 protein directly binds to specific DNA sequences in the promoter regions of its target genes to modulate their expression. medlineplus.gov Its role is dichotomous; it can act as a transcriptional activator or repressor depending on the specific gene, cellular environment, and the presence of various co-factor proteins. nih.govnih.gov
As a transcriptional activator, WT1 upregulates genes that can promote cell survival and differentiation. A notable example is its activation of the anti-apoptotic gene Bcl-2, providing a survival advantage to cells. portlandpress.comembopress.org It also activates genes involved in developmental processes, such as WNT4, which is crucial for kidney development. pnas.org
As a transcriptional repressor, WT1 often targets genes involved in cell proliferation. It has been shown to negatively regulate the promoters of several growth factor genes and their receptors, which is consistent with its role as a tumor suppressor. embopress.org Furthermore, in certain contexts, it can repress pro-apoptotic genes. unimedizin-mainz.de
The following table summarizes some of the key target genes transcriptionally regulated by WT1 and their associated functions.
| Target Gene | Regulation by WT1 | Cellular Function of Target Gene |
| Bcl-2 | Activation | Inhibition of apoptosis |
| DNMT3A | Activation | DNA methylation, epigenetic regulation |
| Bak | Activation | Promotion of apoptosis |
| Foxo1 | Activation | Promotion of apoptosis |
| Fas Ligand | Activation | Induction of apoptosis |
| Sprouty1 | Activation | Inhibition of Ras/MAPK signaling |
| E-cadherin | Activation | Cell adhesion, epithelial phenotype |
| Snail | Activation | Induction of epithelial-mesenchymal transition |
| IL-24 | Upregulation (possibly indirect) | Inhibition of proliferation, cell cycle arrest |
| Growth Factor Genes (e.g., PDGF-A) | Repression | Promotion of cell proliferation |
This table is based on findings from multiple research contexts and the regulatory effect may be cell-type specific. embopress.orgnih.govaacrjournals.orgplos.orgscienceopen.com
Epigenetic Regulation Mediated by WT1
WT1 plays a significant role in modulating the epigenetic landscape of the cell. biologists.com Its influence extends beyond direct transcriptional control to altering the chromatin structure and DNA methylation patterns, thereby affecting long-term gene expression.
One of the key mechanisms is through the direct transcriptional activation of the de novo DNA methyltransferase 3A (DNMT3A) gene. nih.gov By increasing the levels of DNMT3A, WT1 can influence genome-wide DNA methylation, leading to the silencing of certain gene promoters. nih.gov This interaction is crucial for its function in both normal development and disease. nih.gov
WT1 also interacts with proteins involved in histone modification, including histone acetyltransferases (HATs) like p300/CBP and histone deacetylases (HDACs). mdpi.compreprints.orgpreprints.org This interaction allows WT1 to influence the acetylation state of histones at target gene promoters, either compacting or relaxing the chromatin to repress or facilitate transcription, respectively. Disruptions in this balance due to WT1 mutations can lead to abnormal cell proliferation. mdpi.compreprints.org Additionally, WT1 can recruit other epigenetic modifiers, such as TET proteins, which are involved in DNA demethylation, further highlighting its central role in epigenetic control. wikipedia.orgbiologists.com
Involvement in Cell Proliferation and Cell Cycle Control
WT1 exerts complex, often contradictory, effects on cell proliferation and cell cycle progression, acting as either a growth suppressor or promoter depending on the cellular context and tumor type. nih.govscienceopen.com
In its tumor-suppressive role, WT1 can block cellular proliferation and halt DNA synthesis. aacrjournals.org It often induces a G1 phase cell cycle arrest by inhibiting the activity of cyclin-dependent kinase (CDK) complexes, specifically cyclin D1/CDK4 and cyclin E/CDK2. pnas.org This arrest prevents cells from progressing into the S phase. In some renal carcinoma cells, WT1 overexpression leads to arrest at the G2/M checkpoint, further demonstrating its ability to control cell division. scienceopen.com
Conversely, in many cancers, such as breast cancer and leukemia, high levels of WT1 are associated with increased proliferation. portlandpress.com In these contexts, WT1 can upregulate key cell cycle regulators like cyclin D1. portlandpress.com The knockdown of WT1 in such cancer cells leads to cell cycle arrest and reduced growth, indicating its oncogenic function. nih.gov This dual functionality underscores the complexity of WT1's role in regulating cell proliferation. nih.gov
Role in Apoptosis and Programmed Cell Death Pathways
WT1 is a critical regulator of apoptosis, with the ability to promote either cell survival or programmed cell death. portlandpress.commedlineplus.gov This duality is highly dependent on the cell type, the specific WT1 isoform expressed, and the presence of other cellular signals. portlandpress.comembopress.org
Anti-Apoptotic (Pro-Survival) Functions: In many contexts, particularly in tumors, WT1 functions to inhibit apoptosis, thereby promoting cell survival. embopress.org A primary mechanism for this is the direct transcriptional upregulation of the anti-apoptotic protein Bcl-2. portlandpress.comembopress.org By increasing Bcl-2 levels, WT1 helps to stabilize the mitochondrial membrane and prevent the release of factors that trigger cell death. unimedizin-mainz.de Downregulation of WT1 in certain cancer cells leads to a decrease in Bcl-2 and a rapid induction of apoptosis. portlandpress.com WT1 has also been found to interact with and inhibit the tumor suppressor p53, a key initiator of apoptosis. wikipedia.org
Pro-Apoptotic Functions: In other cellular settings, WT1 acts as a potent inducer of apoptosis. aacrjournals.org It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. aacrjournals.org WT1 has been shown to directly activate the transcription of several pro-apoptotic genes, including Bak and Bik, which are members of the Bcl-2 family that promote apoptosis. aacrjournals.org Furthermore, WT1 can induce the expression of Fas ligand and the transcription factor Foxo1, which are key components of the extrinsic cell death pathway. aacrjournals.org
Modulation of Cellular Differentiation Processes
WT1 is a master regulator of cellular differentiation, playing an indispensable role in the development of multiple organs, including the kidneys, gonads, heart, and spleen. mdpi.comnih.gov Its function is often linked to its ability to control the transition between different cellular phenotypes.
A key role for WT1 is in orchestrating the mesenchymal-to-epithelial transition (MET), a process critical for the formation of kidney glomeruli and tubules from progenitor cells. plos.orgnih.gov Loss of WT1 function can block this differentiation process, leading to the persistence of undifferentiated cells and contributing to the development of Wilms' tumor. nih.gov
Conversely, WT1 can also induce the reverse process, the epithelial-to-mesenchymal transition (EMT), which is essential during heart development. mdpi.complos.org In some cancer cells, WT1 has been found to induce a hybrid epithelial-mesenchymal state by upregulating both the mesenchymal marker Snail and the epithelial marker E-cadherin. plos.org This suggests WT1 can create a state of cellular plasticity that may be co-opted during tumor progression. plos.org WT1 is also involved in the differentiation of hematopoietic progenitor cells, further highlighting its broad impact on cell fate determination. nih.gov
Signaling Pathway Integration by WT1
WT1 does not function in isolation; it integrates with and modulates several major intracellular signaling pathways to exert its effects on cell fate. Its ability to interact with key pathway components allows it to act as a central hub in cellular regulation.
Wnt/β-catenin Pathway: There is a significant interplay between WT1 and the Wnt signaling pathway, which is crucial for kidney development and is often dysregulated in Wilms' tumors. pnas.orgnih.gov WT1 can directly regulate the expression of multiple components of the Wnt pathway. pnas.org In some contexts, WT1 acts as an inhibitor of Wnt/β-catenin signaling, which is consistent with its tumor suppressor function, as mutations in both WT1 and β-catenin are often found together in tumors. pnas.orgbiologists.com
MAPK Pathway: WT1 can downregulate Ras-mediated growth factor signaling by activating inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway. aacrjournals.org For instance, WT1 directly activates the transcription of Sprouty1 (SPRY1), a critical intracellular regulator of receptor tyrosine kinase signaling. pnas.org
PI3K/Akt Pathway: In some cancers, WT1's pro-proliferative and anti-apoptotic effects are mediated through its interaction with the PI3K/Akt signaling pathway. nih.gov WT1 can function as a transcriptional regulator of AKT-1, and a positive feedback loop may exist between the two proteins, promoting oncogenic processes. nih.gov WT1 can also activate the synthesis of Fas ligand by inhibiting AKT, which normally inactivates the pro-apoptotic factor Foxo1. aacrjournals.org
Immunological Recognition and Antigenicity of Wilms Tumor Protein 332 347
WT1 (332-347) as a T-Cell Epitope
WT1 (332-347), with the amino acid sequence KRYFKLSHLQMHSRKH, is recognized as a potent helper T lymphocyte (HTL) epitope. researchgate.netiiarjournals.org Unlike cytotoxic T lymphocyte (CTL) epitopes that are recognized by CD8+ T cells, helper epitopes are recognized by CD4+ T cells and play a central role in initiating and sustaining effective anti-tumor immunity. researchgate.net The induction of WT1 (332-347)-specific CD4+ T-helper 1 (Th1) cells can enhance the activity of WT1-specific CD8+ CTLs. researchgate.net Spontaneous induction of Th1 responses specific for WT1 (332-347) has been observed in cancer patients, indicating that it is a naturally immunogenic helper peptide in humans. researchgate.netnih.gov
A critical feature of the WT1 (332-347) peptide is its ability to bind to a wide array of Major Histocompatibility Complex (MHC) Class II molecules. oup.comresearchgate.net This promiscuous binding capability allows it to be presented to CD4+ T cells in a large portion of the human population with diverse HLA (Human Leukocyte Antigen) genotypes. iiarjournals.orgiiarjournals.org MHC class II molecules are expressed on the surface of professional antigen-presenting cells (APCs) like dendritic cells, which present processed exogenous antigens to CD4+ helper T cells. immunology.org
Research has demonstrated that WT1 (332-347) can bind to numerous HLA class II alleles, including those from the HLA-DR, HLA-DP, and HLA-DQ loci. researchgate.netnih.gov This broad binding profile is a significant advantage for its use in immunotherapeutic strategies.
Table 1: Documented HLA Class II Alleles Bound by WT1 (332-347) Peptide
| HLA Locus | Allele |
|---|---|
| HLA-DRB1 | *01:01, *04:05, *07:01, *08:02, *08:03, *13:02, *14:03, *14:05, *15:01, *15:02 |
| HLA-DRB3 | *02:02 |
| HLA-DPB1 | *05:01, *09:01 |
| HLA-DQB1 | *04:01 |
Data sourced from multiple preclinical studies. researchgate.netnih.gov
Once the WT1 (332-347) peptide is bound and presented by an MHC class II molecule on the surface of an APC, it can be recognized by a CD4+ T cell possessing a specific T-cell receptor (TCR). nih.gov The TCR, in conjunction with the CD4 co-receptor, engages with the peptide-MHC class II complex. nih.gov This interaction is the foundational step for T-cell activation. immunology.org Studies have successfully established WT1 (332-347)-specific CD4+ helper T-cell clones that exhibit a response to the peptide in an HLA-DRB1*0405-restricted manner, confirming specific TCR recognition. researchgate.net This specific recognition triggers intracellular signaling pathways within the T cell, leading to its activation, proliferation, and differentiation into effector helper T cells that mediate anti-tumor functions. nih.gov
Antigen Processing and Presentation Mechanisms of WT1 (332-347)
The WT1 (332-347) peptide is a naturally processed epitope. researchgate.netiiarjournals.org This means it is generated from the full-length WT1 protein within tumor cells and subsequently presented by APCs. The primary mechanism for the presentation of extracellular antigens like WT1, which may be released from apoptotic tumor cells, is the MHC class II pathway. researchgate.netimmunology.org
The process unfolds as follows:
Antigen Uptake : APCs, particularly dendritic cells, engulf apoptotic or necrotic WT1-expressing tumor cells. researchgate.net
Proteolytic Processing : Inside the APC, the full-length WT1 protein is trafficked to endosomal and lysosomal compartments. Here, it is degraded by proteases into smaller peptide fragments, including the 16-amino acid sequence of WT1 (332-347). immunology.org
MHC Class II Loading : Concurrently, MHC class II molecules are synthesized in the endoplasmic reticulum and transported to a specialized compartment where they intersect with the peptides from the endosomal pathway. The WT1 (332-347) peptide is then loaded onto the peptide-binding groove of the MHC class II molecule. immunology.org
Surface Presentation : The stable peptide-MHC class II complex is transported to the cell surface of the APC for presentation to and recognition by WT1 (332-347)-specific CD4+ T cells. researchgate.netimmunology.org
This natural processing and presentation pathway validates WT1 (332-347) as a relevant target for the immune system in patients with WT1-expressing cancers. researchgate.net
Characterization of WT1 (332-347) Specific T-Cell Responses in Pre-clinical Models
Pre-clinical in vitro and in vivo studies have extensively characterized the T-cell responses elicited by WT1 (332-347). A consistent finding is that this helper peptide preferentially induces Th1-polarized CD4+ T cells. researchgate.net Th1 cells are critical for anti-tumor immunity as they secrete cytokines like interferon-gamma (IFN-γ), which enhance the cytotoxic activity of CD8+ T cells and activate other immune cells. spandidos-publications.com
In vitro studies using peripheral blood mononuclear cells (PBMCs) have shown that stimulating cells with both a WT1 CTL epitope (e.g., WT1-235) and the WT1 (332-347) helper epitope, in the presence of WT1 (332-347)-specific Th1 cells, significantly enhances the induction and functional activity of the WT1-specific CTLs. researchgate.net In mouse models, vaccination with a cocktail of WT1 HLA class I and class II peptides led to the induction of both WT1-specific CD8+ CTLs and IFN-γ-producing, Th1-type CD4+ T cells specific for WT1 (332-347). researchgate.net Furthermore, the use of helper peptides in combination vaccines has been shown to promote the infiltration of lymphocytes into the tumor microenvironment in tumor-bearing mice. researchgate.netmdpi.com
Table 2: Summary of Key Findings from Pre-clinical Models on WT1 (332-347) T-Cell Responses
| Model System | Experimental Setup | Key Findings | Reference |
|---|---|---|---|
| In vitro (Human PBMCs) | Co-culture with WT1 CTL epitope (WT1-235) and WT1 (332-347) helper epitope. | Strikingly enhanced induction and functional activity of WT1-235-specific CTLs. | researchgate.net |
| In vivo (Mouse Model) | Vaccination with a cocktail of WT1 class I (WT1-235) and class II (WT1-332) peptides. | Induced both WT1-235-specific CD8+ CTLs and WT1-332-specific IFN-γ-producing Th1-type CD4+ T cells. | researchgate.net |
| In vivo (Tumor-bearing Mouse Model) | Vaccination with a combination of helper peptides. | Enhanced intratumoral infiltration of lymphocytes. | researchgate.netmdpi.com |
Development of Immunogenic Peptides and Mimics Based on WT1 (332-347)
The potent immunogenicity of the native WT1 (332-347) peptide has made it a cornerstone for the development of multi-peptide cancer vaccines. mdpi.com Rather than creating mimics, research has focused on leveraging the natural helper function of this peptide to boost the efficacy of CTL-targeted therapies.
Polyvalent or "cocktail" vaccines have been designed to simultaneously induce both CD8+ and CD4+ T-cell responses. mdpi.comnih.gov These formulations often combine one or more WT1-derived CTL epitopes with the WT1 (332-347) helper peptide. For example, a "WT1 Trio" peptide vaccine has been developed, which includes two different WT1 CTL peptides (WT1-126 and WT1-235) along with the WT1-332 helper peptide. mdpi.com Similarly, clinical studies have evaluated the co-administration of a modified, more immunogenic CTL peptide (a variant of WT1-235) with the WT1 (332-347) helper peptide. iiarjournals.orgiiarjournals.org The rationale for this approach is that the helper T cells activated by WT1 (332-347) will provide the necessary cytokine support and co-stimulation to generate a larger and more durable population of tumor-killing CD8+ T cells. researchgate.netnih.gov
Methodologies for Studying Wilms Tumor Protein 332 347
Molecular Biology Techniques for WT1 (332-347) Gene Expression and Modulation
While the WT1 (332-347) peptide is often chemically synthesized for direct use in immunological assays, understanding its natural expression is crucial. iiarjournals.orgiiarjournals.org Molecular biology techniques are therefore aimed at the WT1 gene, which encodes the full-length protein from which the peptide is derived. These methods quantify the levels of WT1 mRNA, providing an indirect measure of the potential availability of the WT1 protein for processing into the 332-347 epitope.
Key techniques include:
Quantitative Real-Time Reverse Transcription PCR (qRT-PCR): This is a primary method used to measure the expression levels of WT1 mRNA in patient tissues or cell lines. mdpi.com By comparing WT1 expression in tumor cells versus healthy tissues, researchers can establish its relevance as a tumor-associated antigen. iiarjournals.orgiiarjournals.org For instance, studies have used qRT-PCR to measure IFN-γ and IL-10 mRNA in T-helper cells after stimulation with the WT1 (332-347) peptide to quantify the specific immune response. iiarjournals.orgiiarjournals.org
Table 1: Molecular Biology Techniques
| Technique | Purpose/Application for WT1 (332-347) Research | Key Findings |
|---|---|---|
| qRT-PCR | To quantify mRNA expression of the WT1 gene in cells and tissues. mdpi.com To measure cytokine mRNA (e.g., IFN-γ, IL-10) in T cells responding to the peptide. iiarjournals.orgiiarjournals.org | Confirmed WT1 overexpression in various malignancies, establishing the basis for the peptide's relevance as a tumor antigen. mdpi.com |
| RNA-Seq | To profile global transcriptomic changes and identify WT1 as an overexpressed gene in cancer cells. mdpi.com | Revealed significant WT1 overexpression at diagnosis in diseases like AML, which declines after therapy. mdpi.com |
Biochemical Assays for WT1 (332-347) Activity and Interactions
The primary biochemical activity of the WT1 (332-347) peptide is its ability to bind to Major Histocompatibility Complex (MHC) class II molecules, a critical step for its presentation to CD4+ helper T cells. researchgate.net Assays in this category focus on characterizing this interaction.
Peptide-MHC Binding Assays: The interaction between WT1 (332-347) and specific HLA class II molecules (e.g., HLA-DRB1*0405) is a central area of study. researchgate.netnih.gov These assays often involve incubating synthetic WT1 (332-347) peptide with cells engineered to express specific HLA alleles. researchgate.net The stability and kinetics of this binding can be studied by incorporating non-natural and photo-reactive amino acids into the peptide sequence, which allows for the formation of a covalent bond with the MHC molecule for pull-down studies and kinetic analysis. semanticscholar.org
Immunoprecipitation and Mass Spectrometry: While generally applied to the full-length WT1 protein, these techniques are foundational for identifying the protein-protein interaction networks. researchgate.net By isolating WT1-containing complexes from cell lysates, researchers can identify proteins involved in its processing and presentation, which could ultimately lead to the generation of the 332-347 peptide.
Protein Peptide Array Screening: This high-throughput method can be used to map the precise binding sites within protein complexes. nih.gov Arrays containing overlapping peptides from a protein of interest can be incubated with a partner protein to identify the specific region of interaction. nih.gov
Table 2: Biochemical Assays
| Assay | Purpose/Application for WT1 (332-347) Research | Key Findings |
|---|---|---|
| Peptide-MHC Binding | To confirm the physical interaction between the WT1 (332-347) peptide and various HLA class II molecules. researchgate.netnih.gov | Demonstrated that WT1 (332-347) is a promiscuous helper peptide, capable of binding to multiple HLA class II types, including HLA-DR and HLA-DP alleles. researchgate.net |
| Photo-reactive Peptide Probes | To study the kinetics of the peptide-MHC interaction on live cells by forming a covalent bond. semanticscholar.org | Provided kinetic data showing rapid clearance of the peptide-MHC complex from the cell surface. semanticscholar.org |
| Immunoprecipitation | To identify proteins that interact with the full-length WT1 protein, which may be involved in its processing. researchgate.net | Revealed interactions between WT1 and proteins involved in transcription and RNA splicing. researchgate.net |
Cell-Based Assays for WT1 (332-347) Functional Analysis
Cell-based assays are essential for determining the functional consequence of the WT1 (332-347) peptide's interaction with the immune system. These assays directly measure the activation and response of T cells upon recognizing the peptide.
Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay: This is a highly sensitive method used to quantify the frequency of cytokine-producing cells. In the context of WT1 (332-347), ELISPOT assays measure the number of T cells that secrete interferon-gamma (IFN-γ) after being stimulated with the peptide, providing a direct measure of the Th1-type immune response. mdpi.com
Flow Cytometry-Based Assays:
Intracellular Cytokine Staining (ICS): This technique detects the production of cytokines like IFN-γ inside individual T cells following peptide stimulation. When combined with cell surface markers, it can identify the specific T-cell subset (e.g., CD4+) that is responding. nih.gov
Tetramer Staining: MHC class II tetramers—complexes of four HLA molecules loaded with the WT1 (332-347) peptide—are used as fluorescent probes to directly stain and count T cells with receptors specific for the peptide-MHC complex. mdpi.com
T-Cell Proliferation Assays: These assays measure the expansion of T cells in response to stimulation with the WT1 (332-347) peptide, demonstrating its ability to induce a clonal expansion of specific T-helper cells.
Table 3: Cell-Based Assays
| Assay | Purpose/Application for WT1 (332-347) Research | Key Findings |
|---|---|---|
| ELISPOT | To quantify the number of T cells secreting IFN-γ in response to the WT1 (332-347) peptide. mdpi.com | Demonstrated that stimulation with the peptide induces a specific, IFN-γ-producing Th1-type response. |
| Intracellular Cytokine Staining (ICS) | To identify and phenotype the specific T cells (e.g., CD4+) that produce cytokines after peptide stimulation. nih.gov | Confirmed that CD4+ helper T cells are the primary responders to the WT1 (332-347) peptide. researchgate.net |
| Tetramer Staining | To directly visualize and quantify T cells that have T-cell receptors specific for the WT1 (332-347)-HLA complex. mdpi.com | Allowed for the direct tracking of WT1-specific T-cell populations in vaccinated individuals. mdpi.com |
In Vitro Reconstitution Systems for WT1 (332-347) Studies
In vitro reconstitution systems are used to model and dissect the complex cellular interactions involved in the immune response to WT1 (332-347) in a controlled environment.
Peripheral Blood Mononuclear Cell (PBMC) Stimulation: A common approach involves isolating PBMCs from healthy donors or patients and stimulating them directly with the synthetic WT1 (332-347) peptide. researchgate.net This system contains a natural mix of immune cells, including T cells and antigen-presenting cells (APCs), allowing researchers to determine if an individual has pre-existing T cells responsive to the peptide or to induce a primary response in vitro. researchgate.net
Co-culture with Peptide-Pulsed APCs: To create a more defined system, professional APCs like dendritic cells (DCs) or B-cell lines are first "pulsed" (loaded) with the WT1 (332-347) peptide. nih.govnih.gov These peptide-loaded APCs are then co-cultured with isolated T cells. This method is used to demonstrate that the peptide can be effectively presented by APCs to elicit a potent T-cell response and to expand populations of WT1-specific T cells for further study. researchgate.netnih.gov This approach has shown that the WT1 (332-347) peptide preferentially induces Th1 responses in vitro. iiarjournals.org
Table 4: In Vitro Reconstitution Systems
| System | Purpose/Application for WT1 (332-347) Research | Key Findings |
|---|---|---|
| PBMC Stimulation | To induce and measure a primary immune response to the peptide from a mixed population of immune cells. researchgate.net | Showed that WT1 (332-347)-specific CD4+ T cells can be induced from PBMCs and can enhance the activity of cytotoxic T lymphocytes. researchgate.net |
| Peptide-Pulsed APC Co-culture | To study the presentation of the peptide by professional APCs and to generate large numbers of peptide-specific T cells. nih.govnih.gov | Established that dendritic cells can process and present the WT1 (332-347) peptide, leading to the activation of helper T cells. researchgate.net |
Animal Models (e.g., knockout, transgenic) for WT1 (332-347) Research
Animal models are indispensable for studying the immunogenicity and anti-tumor effects of the WT1 (332-347) peptide in a complex in vivo setting.
HLA-Transgenic Mice: A significant challenge in studying human T-cell epitopes in mice is the difference between the mouse MHC and human HLA systems. To overcome this, researchers use transgenic mice that express human HLA genes, such as HLA-DR4. nih.gov These "humanized" mice can mount an immune response to HLA-restricted peptides like WT1 (332-347). nih.gov Studies using these models involve immunizing the mice with the peptide, often loaded onto dendritic cells, and then analyzing the resulting T-cell response using assays like ELISPOT. nih.gov This approach was critical to confirm the immunogenicity of the peptide in an in vivo context that mimics human immune recognition. nih.gov
Knockout and Standard Mice: While general Wt1 knockout mice are used to study the broader function of the WT1 protein in development and disease, they are less specific for studying a single peptide epitope. nih.gov Standard mouse strains like C57BL/6 have been used in initial studies to screen for immunogenic peptides from the murine Wt1 protein, which has a sequence identical to the human WT1 (332-347) peptide. nih.govnih.gov
Table 5: Animal Models
| Model | Purpose/Application for WT1 (332-347) Research | Key Findings |
|---|---|---|
| HLA-Transgenic Mice | To study the immunogenicity of the human HLA-restricted WT1 (332-347) peptide in vivo. nih.gov | Confirmed that the WT1 (332-347) peptide can induce specific, HLA-DR4-restricted helper T-cell responses in vivo. nih.gov |
| Standard Inbred Mice (e.g., C57BL/6) | To screen for immunogenic Wt1 peptides and to test early vaccination strategies. nih.gov | Helped identify that immunization with Wt1 peptides can induce helper T-cell and antibody responses. nih.gov |
Advanced Imaging Techniques for WT1 (332-347) Localization and Dynamics
Directly imaging a small peptide like WT1 (332-347) is technically challenging. Therefore, advanced imaging techniques are typically applied to the full-length WT1 protein to provide context for where the peptide may be generated and how the cells that present it or respond to it are distributed.
Immunohistochemistry (IHC) and Immunofluorescence (IF): These antibody-based techniques are widely used to visualize the localization of the full-length WT1 protein in fixed tissues and cells. researchgate.netallenpress.comnih.gov Studies using these methods have shown that WT1 protein can be found in the nucleus, the cytoplasm, or both, depending on the cell type and disease state. researchgate.netallenpress.com This information is valuable for understanding which cellular compartments might be involved in processing WT1 and generating peptide fragments.
Förster Resonance Energy Transfer (FRET) Microscopy: FRET is a powerful technique for visualizing protein-protein interactions in living cells with high spatial resolution. researchgate.netnih.gov By tagging the full-length WT1 protein and a suspected interaction partner with a pair of fluorescent proteins (a donor and an acceptor), researchers can monitor their proximity in real-time. researchgate.netyoutube.com This could be used to study the dynamics of WT1's interaction with components of the antigen processing machinery.
Table 6: Advanced Imaging Techniques
| Technique | Purpose/Application for WT1 (332-347) Research | Key Findings |
|---|---|---|
| Immunohistochemistry / Immunofluorescence | To determine the subcellular localization (nucleus, cytoplasm) of the full-length WT1 protein in tissues and cells. researchgate.netallenpress.comnih.gov | Revealed dynamic expression patterns of WT1, with both nuclear and cytoplasmic staining observed in various normal and malignant tissues. researchgate.netallenpress.com |
| FRET Microscopy | To visualize real-time interactions between the full-length WT1 protein and its binding partners within living cells. researchgate.netnih.gov | Provides a tool to monitor dynamic molecular events and protein conformational changes in vivo. researchgate.net |
Computational and Systems Biology Approaches to Wilms Tumor Protein 332 347 Research
Bioinformatics Analysis of WT1 (332-347) Sequence and Homology
Bioinformatics analysis of the Wilms tumor protein (WT1) peptide, spanning amino acid residues 332-347, provides foundational knowledge about its physicochemical properties and potential biological functions. The sequence of this 16-mer peptide is KRYFKLSHLQMHSRKH. researchgate.net Computational tools are routinely used to analyze such sequences to predict attributes that are critical for its role as an immunogenic peptide.
Key bioinformatics analyses performed on peptide sequences like WT1 (332-347) include:
Physicochemical Property Prediction: Calculating parameters such as isoelectric point (pI), molecular weight, and hydrophobicity. These properties influence the peptide's solubility, stability, and interaction with other molecules.
Secondary Structure Prediction: Estimating the propensity of the peptide to form structures like alpha-helices or beta-sheets, which can be crucial for its binding to receptors like HLA molecules.
Post-Translational Modification Site Prediction: Identifying potential sites for modifications such as phosphorylation or glycosylation, which could alter its function and recognition by cellular machinery.
Homology analysis involves searching sequence databases for proteins with similar amino acid sequences. This can provide clues about the evolutionary origins and potential functions of the peptide. For WT1 (332-347), homology searches might reveal conserved motifs across different species or within other human proteins, suggesting shared functional roles or binding partners. However, given its specific role as a T-cell epitope derived from the WT1 protein, its most significant homology is with the corresponding region in WT1 orthologs across different species. The WT1 gene itself is a transcription factor crucial for cellular development and its mutation or aberrant expression is linked to various cancers. nih.govscispace.comnih.gov
Table 1: Predicted Physicochemical Properties of WT1 (332-347)
| Property | Predicted Value | Significance |
|---|---|---|
| Sequence | KRYFKLSHLQMHSRKH | The specific order of amino acids determines its chemical properties and biological function. |
| Molecular Weight | 2087.4 g/mol | Basic property used in various biochemical calculations and experimental setups. |
| Isoelectric Point (pI) | 10.05 | Indicates the peptide is highly basic, carrying a net positive charge at physiological pH. |
| Net Charge at pH 7 | +4 | The positive charge can influence electrostatic interactions with binding partners like HLA molecules. |
| Hydrophobicity (GRAVY) | -1.181 | The negative value indicates the peptide is hydrophilic, suggesting it is likely soluble in aqueous environments. |
Note: The values in this table are generated by computational prediction tools and may vary slightly between different algorithms.
Molecular Dynamics Simulations of WT1 (332-347) Interactions
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. nih.govnih.gov For the WT1 (332-347) peptide, MD simulations provide atomic-level insights into its conformational dynamics and its interactions with binding partners, most notably the Human Leukocyte Antigen (HLA) class II molecules. researchgate.net These simulations can elucidate the mechanisms of peptide binding, stability of the peptide-HLA complex, and the specific amino acid residues that are critical for the interaction. dovepress.com
A typical MD simulation study of the WT1 (332-347)-HLA complex involves several steps:
System Setup: Building an initial 3D model of the peptide bound to the HLA molecule, often based on homology modeling or docking predictions. This complex is then placed in a simulated aqueous environment with ions to mimic physiological conditions. frontiersin.org
Minimization and Equilibration: The system's energy is minimized to remove steric clashes, followed by a period of simulation under controlled temperature and pressure to allow the system to reach a stable, equilibrated state. mdpi.com
Production Run: The main simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory of every atom is calculated and saved. dovepress.com
Analysis: The resulting trajectories are analyzed to understand various aspects of the interaction.
Table 2: Key Analyses in MD Simulations of WT1 (332-347) Interactions
| Analysis Metric | Description | Insights Gained |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of a protein's backbone atoms from a reference structure over time. dovepress.com | Assesses the stability of the peptide-HLA complex. A stable RMSD suggests the complex is not undergoing major conformational changes. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. dovepress.com | Identifies flexible and rigid regions of the peptide and the HLA binding groove, highlighting key contact points. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the peptide and the HLA molecule. | Determines the key hydrogen bond networks that stabilize the interaction and contribute to binding affinity. |
| Binding Free Energy Calculation | Uses methods like MM/PBSA or MM/GBSA to estimate the free energy of binding between the peptide and its receptor. | Quantifies the strength of the interaction and allows for comparison of binding affinities of different peptide variants. |
These simulations can reveal, for instance, which amino acid side chains of WT1 (332-347) fit into the specific pockets of the HLA-DRB1*04:05 binding groove, explaining the molecular basis of its recognition. researchgate.net
Network Biology and Pathway Analysis Integrating WT1 (332-347)
While the WT1 (332-347) peptide is a small fragment, its biological significance is derived from the function of the full-length WT1 protein. Network biology and pathway analysis place this peptide into a broader functional context by examining the complex web of interactions in which the WT1 protein participates. nih.gov These approaches integrate various "-omics" data to map the cellular pathways that are influenced by WT1. nih.gov
The WT1 protein is a transcription factor that regulates the expression of numerous genes involved in critical cellular processes. nih.gov Therefore, its network of interactions is vast and central to cell growth, differentiation, and apoptosis. scispace.com Pathway enrichment analysis can identify the specific signaling or metabolic pathways that are significantly populated by genes regulated by WT1. frontiersin.org
For example, network analysis might reveal that WT1 is a key node in pathways related to:
Cell Cycle Regulation: Interacting with proteins like p53 to control cell proliferation.
Apoptosis: Regulating the expression of anti-apoptotic genes like Bcl-2. scispace.com
Developmental Processes: Playing a critical role in kidney and gonadal development.
Cancer Pathogenesis: Overexpression of WT1 is common in various leukemias and solid tumors, where it often acts as an oncogene. nih.govnih.gov
The relevance of this to the WT1 (332-347) peptide is that as a key immunogenic epitope, it enables the immune system to recognize and target cells that overexpress the WT1 protein. researchgate.net Therefore, understanding the pathways controlled by WT1 helps to explain why targeting it through immunotherapy can be an effective strategy against certain cancers. Network analysis can reveal the downstream consequences of eliminating WT1-expressing cells, providing a systems-level view of the therapeutic intervention. github.io
Machine Learning Approaches for Predicting WT1 (332-347) Function or Interaction
Machine learning (ML) and artificial intelligence (AI) are increasingly being used to predict the biological functions and interactions of peptides. nih.gov For WT1 (332-347), ML models can be applied to predict its immunogenicity and its binding affinity to various HLA alleles. These predictive models are trained on large datasets of known peptide-HLA interactions and T-cell epitopes. researchgate.net
Several ML-based approaches are relevant for studying WT1 (332-347):
Peptide-MHC Binding Prediction: Algorithms like Support Vector Machines (SVMs), Artificial Neural Networks (ANNs), and deep learning models can predict whether a given peptide will bind to a specific HLA molecule. nih.gov These tools are trained on vast libraries of experimentally determined binding affinities and can accurately predict binding for new peptides like variants of WT1 (332-347).
T-Cell Epitope Prediction: Beyond just binding, ML models can predict the likelihood that a peptide, when presented by an HLA molecule, will be recognized by a T-cell receptor and trigger an immune response. These models often integrate features of the peptide sequence, HLA binding predictions, and properties of the peptide-HLA complex.
Predicting Functional Effects: ML can also be used in a broader sense to predict the functional consequences of protein interactions. plos.org For instance, models could be developed to predict which genes are most likely to be regulated by the WT1 transcription factor based on genomic and epigenomic data, thereby inferring the functional network context of the protein from which the WT1 (332-347) peptide is derived. frontiersin.org
Table 3: Application of Machine Learning in WT1 (332-347) Research
| Machine Learning Application | Input Data | Predicted Output | Relevance to WT1 (332-347) |
|---|---|---|---|
| HLA Binding Prediction | Peptide sequence (e.g., KRYFKLSHLQMHSRKH) and HLA allele type (e.g., DRB1*04:05). | Binding affinity (e.g., IC50 value) or a binary prediction (binder/non-binder). | Confirms and predicts the peptide's ability to bind to various HLA molecules, guiding its use in personalized immunotherapy. |
| Immunogenicity Prediction | Peptide sequence, predicted HLA binding affinity, and other sequence-derived features. | Probability of the peptide being a T-cell epitope. | Helps prioritize this peptide among other potential tumor antigens for vaccine development. |
| Protein Interaction Prediction | Sequence and structural features of the full-length WT1 protein. | Likelihood of interaction with other proteins. | Elucidates the functional network of the source protein, providing context for the peptide's role in immunity against WT1-expressing cells. |
These computational approaches are integral to modern peptide-based cancer immunotherapy research, enabling the rapid screening and characterization of potential epitopes like WT1 (332-347) and accelerating the development of new therapeutic strategies.
Future Directions and Emerging Research Avenues for Wilms Tumor Protein 332 347
Elucidating Novel Interaction Partners and Regulatory Networks
The full-length WT1 protein is known to interact with a host of cellular factors, and its C-terminal domain, which includes the 332-347 region, is a primary site for these interactions. researchgate.netnih.gov A key future direction is to specifically map the interactome of the WT1 (332-347) fragment. This can be achieved by employing the synthetic peptide as bait in high-throughput screening techniques such as yeast two-hybrid assays, affinity purification-mass spectrometry (AP-MS), and protein microarrays.
Identifying proteins that bind directly to this sequence will help to dissect the broader regulatory networks governed by WT1. For instance, WT1 is known to modulate critical signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. nih.gov Future functional studies could investigate whether the WT1 (332-347) peptide can act as a competitive inhibitor, disrupting the binding of full-length WT1 to its partners and thereby modulating these signaling cascades. Pinpointing the precise interaction partners of this domain will clarify how WT1 exerts its context-dependent functions as both a tumor suppressor and an oncogene. portlandpress.comresearchgate.net
| Potential Interaction Class | Known Full-Length WT1 Partner(s) | Rationale for WT1 (332-347) Specific Investigation |
| Tumor Suppressors | p53 | The zinc finger domain of WT1 interacts with p53; investigating the 332-347 region could reveal specifics of this regulatory interaction. wikipedia.orgoup.com |
| Apoptosis Regulators | PAR-4 (Prostate Apoptosis Response-4) | PAR-4 binds the WT1 zinc fingers to modulate transcriptional repression; the 332-347 peptide could be key to this functional switch. oup.com |
| Splicing Factors | U2AF65 | The KTS insertion near the zinc fingers affects interaction with splicing machinery; the 332-347 region's role in RNA binding is a key area of inquiry. wikipedia.org |
| Epigenetic Modifiers | TET2 | WT1 recruits TET2 to target genes, linking it to epigenetic regulation; the 332-347 peptide could be explored for its role in this recruitment. wikipedia.org |
Advanced Structural Studies of WT1 (332-347) in Native Contexts
While the structure of the WT1 zinc finger domains complexed with DNA has been partially characterized through X-ray crystallography, high-resolution structural information for the 332-347 region in its various functional states is largely unavailable. biorxiv.orgnih.gov Future research should employ advanced structural biology techniques to fill this gap. Nuclear Magnetic Resonance (NMR) spectroscopy could be used to determine the solution structure of the isolated WT1 (332-347) peptide, revealing its intrinsic conformational dynamics.
Systems-Level Understanding of WT1 (332-347) in Cell Homeostasis and Disease Models
The WT1 protein is a master regulator of gene expression, and its dysregulation is implicated in various diseases, including Wilms' tumor, acute myeloid leukemia, and developmental disorders of the urogenital system. wikipedia.orgnih.govbiologists.com Mutations within the zinc finger domains are particularly associated with severe disease phenotypes like Denys-Drash syndrome. nih.govkenyon.edu A crucial future direction is to understand the specific contribution of the 332-347 sequence to cellular homeostasis and pathology using systems biology approaches.
This could involve creating cell line models with precise mutations or deletions within the 332-347 region using CRISPR-Cas9 gene editing. Subsequent transcriptomic (RNA-seq) and proteomic analyses of these models would reveal the global changes in gene and protein expression that result from altering this specific peptide sequence. Additionally, introducing the synthetic WT1 (332-347) peptide into cells and observing its impact on cellular processes like proliferation, apoptosis, and differentiation could provide direct evidence of its functional capabilities. portlandpress.com These disease models will be instrumental in linking the molecular function of the 332-347 domain to its physiological and pathological consequences.
Exploring the Potential of WT1 (332-347) as a Research Tool or Probe
Beyond its biological function, the WT1 (332-347) peptide itself has significant potential as a versatile tool for research and therapeutic development. While other WT1 peptides have been successfully used in cancer vaccine trials to elicit an immune response, the specific immunogenic potential of the 332-347 fragment remains to be explored. nih.govpnas.orgnih.gov
The synthetic peptide could be conjugated with fluorescent tags to create molecular probes for live-cell imaging. These probes would allow researchers to visualize the subcellular localization of the peptide and track its interactions with other molecules in real-time. Moreover, the WT1 (332-347) peptide could be immobilized on bio-sensor surfaces for use in screening assays to identify small molecules or drugs that bind specifically to this region. Such compounds could serve as leads for developing novel therapeutics that target WT1 function with high specificity. The peptide could also be used in functional assays as a competitive agent to specifically block interactions involving the N-terminal zinc finger region of the WT1 protein, thereby helping to delineate its specific role in complex biological processes.
| Research Application | Description | Potential Impact |
| Molecular Probe | Synthesize WT1 (332-347) with a fluorescent tag (e.g., GFP, RFP). | Enable live-cell imaging to track the peptide's localization and interactions, providing spatial and temporal information on WT1 domain function. |
| Drug Discovery Screen | Use the peptide as a target in high-throughput screening for small molecule binders. | Identify novel compounds that can specifically modulate the function of the WT1 zinc finger domain for therapeutic purposes. |
| Functional Inhibitor | Introduce the synthetic peptide into cellular or in vitro systems to compete with endogenous WT1. | Dissect the specific contribution of the 332-347 region to WT1's overall function by observing the effects of its inhibition. |
| Immunogenicity Studies | Test the peptide's ability to be presented by HLA molecules and stimulate T-cell responses. | Determine if WT1 (332-347) could be a candidate for new peptide-based cancer vaccines. google.com |
Q & A
Q. What is the functional significance of the WT1 (332-347) peptide in transcriptional regulation, and how can this be experimentally validated?
The WT1 (332-347) peptide lies within the zinc finger domain (exons 7–10), which mediates sequence-specific DNA binding. To assess its role, researchers can use in vitro electrophoretic mobility shift assays (EMSAs) with recombinant WT1 proteins containing or lacking this region to test binding to known WT1 targets like the EGR-1 consensus sequence . Functional validation may also involve luciferase reporter assays in WT1-expressing cell lines (e.g., HEK293T) transfected with WT1 constructs harboring deletions or mutations in this region. Comparative transcriptomic analysis (RNA-Seq) of cells expressing wild-type vs. mutated WT1 can identify downstream genes regulated by this domain .
Q. How do WT1 isoforms influence the functional role of the 332-347 region?
WT1 undergoes alternative splicing, producing isoforms with (+KTS/-KTS) and without (splice I/II) insertions. The 332-347 region is conserved across isoforms, but its accessibility may vary. For example, the +KTS isoform disrupts zinc finger spacing, potentially altering DNA-binding specificity . To study isoform-specific effects, researchers should:
Q. What methodologies are optimal for detecting and quantifying WT1 (332-347) in tumor samples?
- IHC : Use validated monoclonal antibodies (e.g., clone 6F-H2) targeting epitopes overlapping 332-347. Include controls like WT1-negative cell lines and peptide-blocking assays to confirm specificity .
- WB : Resolve lysates on 10% SDS-PAGE, as WT1 migrates at ~52–55 kDa. Pre-treat samples with phosphatase inhibitors to prevent post-translational modification artifacts .
- MS-based quantitation : Employ targeted proteomics (e.g., PRM or SRM) with synthetic heavy-labeled WT1 (332-347) peptide as an internal standard .
Advanced Research Questions
Q. How do contradictory findings about WT1’s dual tumor-suppressor/oncogenic roles impact experimental design for studying the 332-347 region?
WT1’s context-dependent function (e.g., pro-apoptotic in Wilms tumors vs. oncogenic in leukemias) necessitates careful model selection:
- Use isogenic cell lines (e.g., Wilms tumor G401 vs. leukemia K562) to compare WT1 (332-347) interactions.
- Analyze TCGA data stratified by WT1 mutation status (e.g., truncations vs. missense) to correlate 332-347 integrity with clinical outcomes .
- Address contradictory survival data (e.g., anti-apoptotic protein overexpression paradoxically improving prognosis) by integrating multi-omics (RPPA, RNA-Seq) to identify compensatory pathways .
Q. What challenges arise in targeting WT1 (332-347) for immunotherapy, and how can they be mitigated?
WT1 (332-347) is part of a larger immunogenic region (328-349) but faces hurdles:
- HLA restriction : Use predictive tools (SYFPEITHI, NetMHCII) to identify promiscuous HLA-DRB1-binding epitopes within 332-347. Validate via IFN-γ ELISpot using PBMCs from diverse HLA-typed donors .
- Tumor heterogeneity : Profile WT1 isoform expression (RT-qPCR) in patient-derived xenografts (PDXs) to ensure vaccine relevance across subtypes .
- Immune evasion : Combine WT1-targeted vaccines with checkpoint inhibitors (e.g., anti-PD-1) to counteract PD-L1 upregulation post-chemotherapy .
Q. How do TP53 mutations interact with WT1 (332-347) in driving anaplastic Wilms tumors?
In TP53-mutant Wilms tumors, WT1 (332-347) may lose its tumor-suppressive DNA-binding capacity due to:
- Co-occurring mutations : Perform whole-exome sequencing on DAWT samples to identify TP53/WT1 comutation patterns.
- Functional crosstalk : Use ChIP-qPCR to assess WT1 binding to apoptosis genes (e.g., BCL2) in TP53-wildtype vs. TP53-null models .
- Therapeutic synergy : Test BRD4 inhibitors (e.g., AZD5153) to downregulate MYCN, a WT1-coamplified oncogene in anaplastic subtypes .
Methodological Considerations
Q. What are the limitations of current WT1 (332-347) research models, and how can they be improved?
- Mouse models : Most WT1-null models fail to recapitulate human WT1 splice variants. Generate knock-in mice expressing human WT1 isoforms (e.g., +/-KTS) under nephron progenitor-specific promoters (e.g., SIX2-Cre) .
- 3D culture : Use patient-derived organoids to study WT1 (332-347) in a tumor microenvironment mimicking hypoxia and stromal interactions .
- Structural biology : Solve the crystal structure of WT1 (332-347) bound to DNA or protein partners (e.g., p53) via X-ray crystallography or cryo-EM .
Q. How can conflicting data on WT1-associated protein (WTAP) interactions with the 332-347 region be resolved?
WTAP binds WT1’s N-terminal domain but may indirectly influence 332-347 via mRNA splicing:
- Proximity ligation assays (PLA) : Confirm WTAP-WT1 interactions in situ using antibodies targeting non-overlapping epitopes .
- CLIP-Seq : Map WTAP-RNA binding sites in WT1-expressing cells to identify co-regulated transcripts .
- Functional rescue : Co-express WT1 (332-347) mutants and WTAP in WTAP-knockout cells to assess splicing rescue (e.g., of +KTS isoforms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
